Baciphelacin Eukaryotic Translation Inhibition: Species-Specific Selectivity vs. Amicoumacin Antibiotics
Baciphelacin exhibits potent and selective inhibition of eukaryotic protein synthesis (IC50 ≈ 100 nM in intact HeLa cells), while demonstrating a complete lack of activity against prokaryotic (E. coli) and fungal (S. cerevisiae) translational machinery. This contrasts sharply with typical amicoumacin antibiotics like Amicoumacin A, which primarily target Gram-positive bacteria including MRSA, and show no reported selective eukaryotic translation inhibition [1]. The protozoan Trypanosoma brucei is also susceptible, indicating a broader eukaryotic spectrum not shared by antibacterial-focused amicoumacins [2].
| Evidence Dimension | Inhibition of Protein Synthesis |
|---|---|
| Target Compound Data | IC50 ~ 1 x 10⁻⁷ M in HeLa cells |
| Comparator Or Baseline | Amicoumacin A: No reported activity in this model (class-level baseline) |
| Quantified Difference | Complete functional divergence in primary target spectrum (eukaryotic vs. prokaryotic) |
| Conditions | Intact HeLa cell culture, protein synthesis assay |
Why This Matters
This data confirms Baciphelacin is not a generic 'amicoumacin' but a specific eukaryotic translation probe, essential for research requiring selective ribosomal inhibition without affecting bacterial or fungal systems.
- [1] Carrasco L. Baciphelacin: a new eukaryotic translation inhibitor. Biochimie. 1987 Aug;69(8):797-802. PMID: 3122843. View Source
- [2] Hashimoto M, Taguchi T, Nishida S, Ueno K, Koizumi K, Aburada M, Ichinose K. Isolation of 8′-Phosphate Ester Derivatives of Amicoumacins: Structure-activity Relationship of Hydroxy Amino Acid Moiety. J Antibiot. 2007;60(12):752-756. View Source
